trans-Ceftibuten
trans-Ceftibuten
isomer of ceftibuten
Brand Name:
Vulcanchem
CAS No.:
97519-40-9
VCID:
VC21341419
InChI:
InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1+/t10-,13-/m1/s1
SMILES:
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O
Molecular Formula:
C15H14N4O6S2
Molecular Weight:
410.4 g/mol
trans-Ceftibuten
CAS No.: 97519-40-9
Cat. No.: VC21341419
Molecular Formula: C15H14N4O6S2
Molecular Weight: 410.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | isomer of ceftibuten |
---|---|
CAS No. | 97519-40-9 |
Molecular Formula | C15H14N4O6S2 |
Molecular Weight | 410.4 g/mol |
IUPAC Name | (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1+/t10-,13-/m1/s1 |
Standard InChI Key | UNJFKXSSGBWRBZ-VTSZRNMSSA-N |
Isomeric SMILES | C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)O)/C3=CSC(=N3)N)C(=O)O |
SMILES | C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O |
Canonical SMILES | C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O |
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